Product packaging for DL-Propargylglycine(Cat. No.:CAS No. 64165-64-6)

DL-Propargylglycine

Cat. No.: B555930
CAS No.: 64165-64-6
M. Wt: 113.11 g/mol
InChI Key: DGYHPLMPMRKMPD-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Amino Acid Research

The emergence of DL-Propargylglycine in the scientific literature dates back to the early 1970s, a period of intense investigation into enzyme mechanisms and inhibitor design. A pivotal 1973 publication by R.H. Abeles and C.T. Walsh identified propargylglycine (B1618536) as a potent inactivator of γ-cystathionase (now commonly known as cystathionine (B15957) γ-lyase, or CSE). nih.gov Their work characterized it as an acetylenic enzyme inactivator, belonging to a class of compounds that are chemically unreactive until they are transformed by the target enzyme's catalytic machinery into a reactive species.

This mechanism, termed "suicide inhibition" or mechanism-based inactivation, was a significant concept in enzymology. This compound was shown to be processed by the pyridoxal-5'-phosphate (PLP)-dependent active site of CSE, leading to the formation of a highly reactive intermediate that covalently and irreversibly binds to the enzyme, thereby inactivating it. okayama-u.ac.jp This discovery established this compound not just as another amino acid analogue, but as a sophisticated tool for studying a specific enzyme with high precision.

Role as a Versatile Amino Acid Derivative in Biochemical Investigations

The primary utility of this compound in biochemical research stems from its role as a selective and irreversible inhibitor of cystathionine γ-lyase (CSE). scientificlabs.co.uk CSE is one of the principal enzymes responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S), a gasotransmitter with diverse physiological roles. By blocking CSE, this compound allows researchers to significantly reduce the cellular synthesis of H₂S, thereby enabling the study of H₂S-dependent processes. nih.govnih.gov

This inhibitory action has made PAG a versatile tool for investigating the multifaceted roles of H₂S in various biological systems. Its applications span from fundamental enzymology to complex physiological studies. For instance, it has been widely used to explore the function of CSE-derived H₂S in the cardiovascular system, nervous system, and in inflammatory processes. nih.gov While it is most renowned for its effect on CSE, research has also shown that propargylglycine can act as a suicide substrate for other enzymes, such as D-amino acid oxidase, highlighting its broader utility in probing enzyme mechanisms. acs.org

Table 1: Enzymes Targeted by this compound

EnzymeCommon AbbreviationPrimary FunctionEffect of this compound
Cystathionine γ-lyaseCSE / CTHCatalyzes the final step in the transsulfuration pathway; major source of H₂S production.Irreversible inhibition (suicide inactivation). scientificlabs.co.uk
D-amino acid oxidaseDAAO / DDOCatalyzes the oxidative deamination of D-amino acids.Suicide substrate/inactivator. acs.org

Significance in Modulating Biological Pathways and Cellular Functions

The ability of this compound to inhibit endogenous H₂S production has profound implications for modulating a wide array of biological pathways and cellular functions. By administering PAG, researchers can effectively create a state of H₂S deficiency, unveiling the critical roles this gasotransmitter plays in maintaining cellular homeostasis.

Research findings have demonstrated the significance of PAG in studies of:

Inflammation: In models of acute pancreatitis, pre-treatment with this compound reduced the formation of H₂S in pancreatic acinar cells, suggesting that CSE-derived H₂S acts as a mediator of inflammation in this context. nih.gov

Cardiovascular Regulation: Chronic treatment with PAG has been shown to induce hypertension in animal models, establishing a fundamental role for CSE-derived H₂S in blood pressure regulation and endothelial function. nih.gov

Neuro-regulation: The compound is used to investigate the influence of the H₂S pathway on the effects of opioids. For example, studies have examined how inhibiting H₂S synthesis with PAG alters the respiratory effects of morphine. nih.govnih.gov

Metabolic Labeling: Beyond its role as an inhibitor, the propargyl group allows for its use in "click chemistry" applications. It has been used for metabolic labeling of peptidoglycan, enabling in vivo imaging of gut microbiota. sigmaaldrich.com

The widespread use of this compound has been instrumental in cementing the status of H₂S as a crucial signaling molecule, on par with nitric oxide and carbon monoxide. The modulation of H₂S levels through PAG continues to be a key strategy in dissecting its complex and sometimes contradictory roles in health and disease.

Table 2: Investigated Biological Effects of this compound Application

Biological System/ProcessObserved Effect of PAG AdministrationImplied Role of Endogenous H₂S
Pancreatic Inflammation Reduces severity of caerulein-induced pancreatitis. nih.govPro-inflammatory mediator.
Vascular Tone Induces hypertension and loss of endothelial function. nih.govVasorelaxant and regulator of blood pressure.
Opioid-induced Respiratory Depression Augments the reversal of morphine's adverse ventilatory effects by L-cysteine ethyl ester. nih.govnih.govCounteracts the restorative effects of L-cysteine pathway.
Bacterial Physiology Can inhibit H₂S production in bacteria, affecting processes like antibiotic tolerance. nih.govContributes to bacterial defense mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B555930 DL-Propargylglycine CAS No. 64165-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopent-4-ynoic acid
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InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
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InChI Key

DGYHPLMPMRKMPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID301033465
Record name Propargylglycine
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Molecular Weight

113.11 g/mol
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CAS No.

50428-03-0, 64165-64-6
Record name DL-Propargylglycine
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Record name Propargyl glycine
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Record name 2-Amino-4-pentynoic acid
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Record name PROPARGYLGLYCINE, DL-
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Synthesis and Chemical Modifications for Research Applications

Established Synthetic Pathways for DL-Propargylglycine

The synthesis of racemic this compound is often achieved through methods common in amino acid synthesis. One established route is the Strecker synthesis. nih.govwikipedia.orgmasterorganicchemistry.com This method involves a three-component reaction between an aldehyde (propargyl aldehyde), ammonia (B1221849), and cyanide. wikipedia.orgmasterorganicchemistry.com

The process begins with the reaction of the aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group yields the carboxylic acid, completing the formation of the racemic α-amino acid, this compound. wikipedia.orgorganic-chemistry.org While the classical Strecker synthesis produces a racemic mixture, it provides a reliable pathway to the fundamental this compound structure. wikipedia.org

Another general approach involves the alkylation of glycine (B1666218) synthons or equivalents. bristol.ac.ukmdpi.com This strategy uses a protected form of glycine, which is deprotonated to form an enolate that can then be alkylated with a propargyl halide (e.g., propargyl bromide) to introduce the characteristic side chain.

Enantioselective Synthesis and Stereochemical Considerations

For many biological applications, the specific stereochemistry of an amino acid is critical. Therefore, enantioselective synthetic methods are necessary to produce pure L- or D-propargylglycine. Asymmetric variations of the Strecker synthesis have been developed that utilize chiral auxiliaries or catalysts to control the stereochemical outcome, yielding the amino acid with high enantiomeric excess. nih.govfrontiersin.org

Another powerful technique is the asymmetric alkylation of chiral glycine imines under phase-transfer catalysis conditions. researchgate.net In this approach, a benzophenone (B1666685) imine of a glycine alkyl ester is alkylated using a chiral phase-transfer catalyst, which directs the approach of the electrophile (propargyl bromide) to create the desired stereocenter. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. researchgate.net The development of such methods allows researchers to access enantiomerically pure L-propargylglycine or D-propargylglycine, which is essential for studying stereoselective biological processes and for incorporation into peptides with defined three-dimensional structures.

Derivatization Strategies for Bioactive Conjugates and Probes

The true power of this compound in research lies in its capacity for derivatization. The terminal alkyne is a highly versatile functional group that can participate in a variety of chemical reactions, allowing for the attachment of reporter molecules, bioactive compounds, and other chemical entities.

This compound is widely recognized as a valuable reagent for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com This reaction forms a stable triazole ring by covalently linking the alkyne group of propargylglycine (B1618536) with an azide-functionalized molecule. medchemexpress.com The CuAAC reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, making it an ideal method for bioconjugation.

The reaction is a powerful tool for modifying peptides and other biomolecules. beilstein-journals.org For instance, biotin (B1667282) or fluorescent dyes containing an azide (B81097) group can be "clicked" onto a propargylglycine residue within a peptide, creating probes for biochemical assays. However, research has shown that the free α-amino acid structure of propargylglycine can interfere with the reaction by reducing the concentration of the essential Cu(I) catalyst, sometimes necessitating higher temperatures or specific reaction conditions for optimal results.

Component Function
PropargylglycineProvides the alkyne functional group for the cycloaddition reaction.
Azide-containing moleculeThe molecule to be conjugated (e.g., biotin, fluorescent dye, drug).
Copper(I) source (e.g., CuI, CuSO₄)Catalyst for the cycloaddition reaction.
Reducing agent (e.g., Sodium Ascorbate)Reduces Cu(II) to the active Cu(I) catalytic state.
Ligand (e.g., TBTA)Stabilizes the Cu(I) catalyst and improves reaction efficiency.
SolventTypically a mixture of water and an organic solvent like t-butanol or DMSO.

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are compatible with propargylglycine residues. The amino acid is typically introduced as a protected derivative, such as Fmoc-Pra-OH or Boc-L-Pra-OH, during the stepwise assembly of the peptide chain. researchgate.net

Enzymatic Inhibition and Mechanistic Studies

Inhibition of Cystathionine (B15957) γ-Lyase (CSE/CTH/GCL) by DL-Propargylglycine

This compound (PAG) is recognized as a potent inhibitor of cystathionine γ-lyase (CSE), also known as cystathionase. CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme crucial for the transsulfuration pathway, primarily responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S) in mammals physiology.orgnih.govresearchgate.netkcl.ac.uknih.gov. PAG functions by irreversibly binding to the active site of CSE, thereby preventing its catalytic activity and, consequently, H₂S production physiology.orgkcl.ac.ukscbt.com.

The irreversible inhibition of CSE by this compound involves a mechanism-based inactivation process. Studies suggest that the α-amino group of PAG first attacks the aldimine formed with the PLP cofactor in the CSE active site nih.govresearchgate.net. Following this initial interaction, the β-position of the bound alkyne undergoes deprotonation, forming an activated allene (B1206475) intermediate. This allene is then susceptible to nucleophilic attack by an active site residue, such as the hydroxyl group of Tyrosine 114 (Tyr114) in human CSE, leading to the formation of a stable vinyl ether adduct nih.govresearchgate.net. This covalent modification permanently inactivates the enzyme researchgate.net. While similar mechanisms are observed with other PLP-dependent enzymes, the specific binding mode of PAG to CSE, particularly involving Tyr114, has been elucidated through structural studies, highlighting a unique interaction not predicted from other known PAG-enzyme complexes nih.gov. In some instances, such as with Methionine γ-Lyase (MGL), PAG can covalently bind to PLP itself, trapping it and forming an adduct with a tyrosine residue researchgate.net. However, for hCSE, the reaction appears to proceed via the formation of an internal aldimine with subsequent release of PAG from PLP, followed by covalent modification of Tyr114 researchgate.net.

This compound binds to the active site of CSE, interacting with key residues that are essential for its catalytic function. Structural studies have revealed that in the complex with human CSE (hCSE), PAG forms a unique internal aldimine nih.gov. The amino and carboxyl groups of PAG engage in hydrogen bonding interactions with residues like Glutamate (B1630785) 339 (Glu339) and Arginine 119 (Arg119) and Arginine 62 (Arg62) from an adjacent monomer kcl.ac.uk. The crucial role of Tyr114 in the inhibition mechanism has been highlighted, as it is involved in the covalent attachment of PAG to form a vinyl ether nih.govresearchgate.net. Kinetic studies indicate that PAG is a potent inhibitor of CSE. For instance, in human CSE, PAG exhibits an IC₅₀ value of 40 ± 8 μM researchgate.net. It is important to note that only the L-isoform of propargylglycine (B1618536) is an effective inhibitor of CSE, while the D-isoform is metabolized and can contribute to toxicity researchgate.net.

The primary consequence of this compound's inhibition of CSE is a significant reduction in endogenous hydrogen sulfide (H₂S) production physiology.orgkcl.ac.ukscbt.com. H₂S is a vital gasotransmitter involved in numerous physiological processes, including vasodilation, neurotransmission, and cytoprotection nih.govahajournals.orgahajournals.org. By blocking CSE activity, PAG effectively lowers cellular H₂S levels, which has been implicated in various pathophysiological conditions such as hypertension, diabetes mellitus, and shock nih.govahajournals.orgahajournals.org. For example, in pregnant mice, administration of PAG led to hypertension and placental abnormalities, effects attributed to the inhibition of H₂S production ahajournals.orgahajournals.org. Conversely, supplementing with an H₂S-generating compound reversed these effects, confirming the role of H₂S ahajournals.orgahajournals.org. PAG has also been shown to reduce H₂S production from L-cysteine metabolism by CSE nih.gov.

Effects on Other Pyridoxal (B1214274) Phosphate-Dependent Enzymes

This compound's inhibitory effects are not exclusively limited to CSE; it also interacts with other PLP-dependent enzymes, although often with different potencies and mechanisms.

While this compound is primarily known as a CSE inhibitor, its effects on Cystathionine β-Synthase (CBS) have also been investigated. Research indicates that this compound (PAG) is generally considered a CSE-specific inhibitor, with other compounds like aminooxyacetic acid (AOAA) showing more potent inhibition of CBS researchgate.netnih.gov. However, some studies suggest that AOAA, often used as a CBS inhibitor, can also inhibit CSE, and conversely, compounds like β-cyanoalanine and L-aminoethoxyvinylglycine (AVG) are more potent CSE inhibitors than PAG researchgate.netnih.gov. Trifluoroalanine and hydroxylamine (B1172632) have been shown to inhibit both CBS and CSE, with varying selectivity nih.gov. While direct, potent inhibition of CBS by PAG is not as widely documented as its effect on CSE, the broader context of PLP-dependent enzyme inhibition means cross-reactivity or differing potencies are possible depending on the specific assay and enzyme source researchgate.netnih.gov.

This compound is also a potent inhibitor of Methionine γ-Lyase (MGL) researchgate.netwalshmedicalmedia.comnih.gov. MGL catalyzes the α,γ-elimination of methionine, producing methanethiol, α-ketobutyrate, and ammonia (B1221849) nih.gov. Like CSE, MGL is a PLP-dependent enzyme nih.gov. This compound's inhibition of MGL is significant, with one study noting it as the most effective inhibitor tested, potentially forming a "suicide adduct" that inactivates the enzyme walshmedicalmedia.com. The mechanism of inhibition by PAG on MGL involves covalent binding to PLP, trapping the cofactor and forming an adduct with a tyrosine residue researchgate.net. This inhibition blocks the formation of methylthiol and is considered promising for therapeutic applications, such as controlling diseases caused by Porphyromonas gingivalis walshmedicalmedia.com.

Compound Name Table

Compound Name Abbreviation
This compound PAG
Cystathionine γ-lyase CSE
Hydrogen Sulfide H₂S
Cystathionine β-synthase CBS
Methionine γ-Lyase MGL
Pyridoxal-5'-phosphate PLP
β-cyanoalanine BCA
L-aminoethoxyvinylglycine AVG
Aminooxyacetic acid AOAA
Trifluoroalanine TFA
Hydroxylamine HA
Tyrosine 114 Tyr114
Glutamate 339 Glu339
Arginine 119 Arg119
Arginine 62 Arg62
Methionine Met
Cysteine Cys
Homocysteine Hcy
L-cysteine ethyl ester L-CYSee

Metabolic and Biochemical Pathway Modulation

Sulfur Amino Acid Metabolism Regulation

PAG's most prominent effect is the disruption of sulfur-containing amino acid metabolism. By targeting a crucial enzymatic step, it redirects metabolic flux and causes the accumulation of certain intermediates while depleting others.

The transsulfuration pathway is essential for the conversion of methionine to cysteine, with homocysteine serving as a key intermediate. This pathway is regulated by two primary pyridoxal-5-phosphate dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). ucd.ie DL-propargylglycine acts as an irreversible inhibitor of CSE (also known as cystathionase), the enzyme that catalyzes the final step in this conversion: the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia (B1221849). scientificlabs.co.uknih.govscbt.com

Inhibition of CSE by PAG effectively blocks the pathway, leading to a significant accumulation of cystathionine in various tissues, including the liver, kidney, and brain. nih.govresearchgate.net Research in rats treated with PAG demonstrated a dramatic decrease in liver CSE activity to just 4% of control levels within 24 hours. nih.gov This blockade halts the normal flow of sulfur from homocysteine to cysteine, causing a major disruption in the pathway's dynamics. nih.govscbt.com

A direct consequence of CSE inhibition by PAG is the impaired synthesis of L-cysteine. sigmaaldrich.comscbt.comresearchgate.net Since the transsulfuration pathway is a primary source of endogenous cysteine, its blockade leads to decreased availability of this crucial amino acid. researchgate.net Cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. ucd.ienih.gov

Studies have shown that administration of PAG rapidly reduces hepatic GSH levels. researchgate.net In mice, hepatic glutathione levels fell to 40% of their original levels as cystathionine accumulated. researchgate.net This demonstrates that the transsulfuration pathway provides a significant portion—estimated to be over 50% in the liver—of the cysteine required for GSH biosynthesis. ucd.ieresearchgate.net The reduction in GSH is a critical downstream effect of PAG, linking the disruption of sulfur amino acid metabolism to the cell's antioxidant capacity. ucd.ieresearchgate.net

The transsulfuration pathway is a primary route for the catabolism of homocysteine, preventing its accumulation to toxic levels. ucd.ieresearchgate.net By inhibiting CSE, PAG obstructs this clearance pathway. sigmaaldrich.comsigmaaldrich.com While PAG does not directly inhibit cystathionine β-synthase (CBS), the enzyme that converts homocysteine to cystathionine, the blockage downstream at CSE causes a metabolic bottleneck. nih.gov

This leads to a significant buildup of cystathionine, the direct substrate of CSE. nih.govresearchgate.net Furthermore, this disruption results in the formation and urinary excretion of unusual sulfur-containing amino acid metabolites, such as S-(2-Hydroxy-2-carboxyethyl)homocysteine and N-acylated S-(beta-carboxyethyl)cysteine, as the cell attempts to process the accumulating intermediates. nih.govresearchgate.net

The synthesis of taurine (B1682933) and its precursor, hypotaurine (B1206854), is dependent on the availability of cysteine. Cysteine is converted to cysteine sulfinate by the enzyme cysteine dioxygenase, a key step in the pathway leading to hypotaurine and taurine. researchgate.net

Research using primary mouse hepatocytes has shown that this compound dramatically decreases both hypotaurine and taurine levels. biocrick.comresearchgate.net This effect suggests that by blocking the production of cysteine via the transsulfuration pathway, PAG effectively starves the taurine synthesis pathway of its necessary precursor. biocrick.com The addition of PAG to hepatocyte cultures resulted in a significant drop in intracellular taurine concentrations, confirming the strong inhibitory effect on this metabolic route. researchgate.netresearchgate.net

Impact on Cellular Bioenergetics and Energy Metabolism

The influence of this compound extends to cellular energy metabolism, primarily through its inhibition of hydrogen sulfide (B99878) (H₂S) production. nih.govpnas.org Cystathionine γ-lyase (CSE), the enzyme inhibited by PAG, is a major source of endogenous H₂S, which is now recognized as a gasotransmitter with a significant role in modulating mitochondrial function. nih.govresearchgate.net

H₂S can influence cellular bioenergetics in a dose-dependent manner. At low physiological concentrations, H₂S can act as an electron donor, stimulating mitochondrial electron transport and ATP production. researchgate.netmdpi.com Conversely, at higher concentrations, it can inhibit cytochrome c oxidase (Complex IV) of the electron transport chain, thereby suppressing oxidative phosphorylation. nih.govpnas.org

By irreversibly inhibiting CSE, PAG reduces the endogenous production of H₂S, thereby altering mitochondrial bioenergetics. nih.govpnas.org The presence and activity of CSE have been noted within mitochondria, and treatment with PAG has been shown to increase cystathionine content specifically in rat liver mitochondria, underscoring the compound's impact on this organelle. nih.gov Therefore, PAG serves as a tool to investigate the role of CSE-derived H₂S in regulating the balance between glycolysis and oxidative phosphorylation for cellular energy production. nih.govmdpi.com

Modulation of Redox Homeostasis and Oxidative Stress Responses

This compound significantly modulates cellular redox homeostasis by depleting key antioxidant molecules. ucd.ie As previously detailed, PAG's inhibition of CSE leads to a reduction in cysteine synthesis, which in turn causes a marked decrease in the cellular levels of glutathione (GSH). ucd.ieresearchgate.net

GSH is a cornerstone of the cellular antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase. nih.gov A deficiency in the transsulfuration pathway, as induced by PAG, leads to a loss of cellular redox homeostasis and reduced antioxidant protection. ucd.ie This can make cells more vulnerable to oxidative damage. nih.gov

The effects of PAG on redox balance are complex. In some experimental models, the inhibition of H₂S production by PAG has been shown to suppress the generation of ROS. researchgate.net However, in other contexts, PAG is used to create a state of compromised redox defense to study the mechanisms of oxidative stress. For instance, the protective effects of certain compounds against UV-B-induced damage in barley were diminished by the presence of PAG, highlighting its ability to disrupt redox homeostasis and increase oxidative stress. nih.gov

Data Tables

Table 1: Effect of this compound on Enzyme Activity and Metabolite Levels

ParameterTissue/Cell TypeObservationReference
Cystathionine γ-lyase (CSE) Activity Rat LiverDecreased to ~4% of control levels 24h post-injection nih.gov
Glutathione (GSH) Concentration Mouse LiverReduced to 40% of original levels researchgate.net
Cystathionine Concentration Rat Tissues (Liver, Kidney, Brain)Significant accumulation nih.govresearchgate.net
Taurine Concentration Mouse HepatocytesDramatically decreased researchgate.netbiocrick.comresearchgate.net
Hypotaurine Concentration Mouse HepatocytesDramatically decreased researchgate.netbiocrick.comresearchgate.net

Effects on DNA Synthesis and Gene Expression

This compound (PAG) has been observed to exert notable effects on fundamental cellular processes, including DNA synthesis and the regulation of gene expression. These modulatory actions are documented across various biological systems, from plants to mammalian cells, highlighting its impact on nucleic acid metabolism and genetic regulation.

Research indicates that this compound can act as an inhibitor of DNA synthesis. Studies have demonstrated that the compound inhibits nuclear DNA synthesis in certain cell types. biosynth.combiosynth.com For instance, in studies involving human nasopharyngeal carcinoma cells, this compound was shown to inhibit DNA replication activities. researchgate.net The mechanism may be linked to its influence on metabolic pathways that provide necessary precursors for DNA synthesis. The synthesis of S-adenosylmethionine (AdoMet), a key metabolite for DNA synthesis and methylation, is dependent on pathways that can be influenced by propargylglycine (B1618536). researchgate.net

Beyond its role in DNA synthesis, this compound significantly modulates gene expression through various mechanisms. Its influence is observed in the differential expression of a wide array of genes involved in critical cellular functions such as cell cycle control, stress response, and signal transduction.

In a study on pearl millet, treatment with this compound resulted in the upregulation of numerous genes during early developmental stages. researchgate.net Gene ontology analysis revealed the active participation of these upregulated genes in biological processes like chromatin assembly and cellular responses to abiotic stress. researchgate.net Furthermore, key genes within the gibberellin signaling pathway, which promotes seed germination, were activated. researchgate.net The regulation of gene expression is also tied to methylation processes, where S-adenosylmethionine (SAM) serves as a crucial methyl donor. researchgate.net By affecting pathways related to methionine metabolism, PAG can indirectly influence gene expression patterns. researchgate.net

In mammalian models, this compound has been shown to alter the expression of specific genes involved in immune regulation and cell cycle control. In a mouse model of cow's milk allergy, PAG administration suppressed the expression of the transcription factor FOXP3 while restoring the expression of Ten-eleven translocation 2 (TET2). nih.gov In research on lactating rats, propargylglycine induced gene expression changes that mimic those seen during weaning. portlandpress.comnih.gov This included an early induction of the tumor suppressor p53, followed by an increase in the oncoprotein c-Jun. portlandpress.comnih.gov Additionally, the expression of cyclin-dependent kinase inhibitors p21cip1 and p27kip1 was significantly elevated. portlandpress.comnih.gov In a different context, involving rats infused with angiotensin-II, PAG was found to increase the gene expression of Heme oxygenase-1 (HO-1). nih.gov

The following tables summarize the detailed research findings on the effects of this compound on gene expression in various experimental models.

Table 1: Modulation of Specific Gene Expression by this compound in Mammalian Models

Model System Affected Gene/Protein Observed Effect Reference
Cow's Milk Allergy (CMA) Mouse Model FOXP3 Suppression of expression nih.gov
Cow's Milk Allergy (CMA) Mouse Model TET2 Restoration of expression nih.gov
Lactating Rat Mammary Gland p53 Early induction portlandpress.comnih.gov
Lactating Rat Mammary Gland c-Jun Elevated expression portlandpress.comnih.gov
Lactating Rat Mammary Gland c-Jun N-terminal kinase Elevated levels portlandpress.comnih.gov
Lactating Rat Mammary Gland p21cip1 Significantly higher expression portlandpress.comnih.gov
Lactating Rat Mammary Gland p27kip1 Significantly higher expression portlandpress.comnih.gov

Table 2: Gene Ontology and Pathway Analysis in Pearl Millet Treated with this compound

Category Affected Process/Pathway Observed Effect Reference
Biological Process Chromatin assembly Upregulation of associated genes researchgate.net
Biological Process Cellular response to abiotic stress Upregulation of associated genes researchgate.net

Biological and Physiological Investigations

Cardiovascular System Research

The role of DL-Propargylglycine in the cardiovascular system is primarily linked to its inhibition of H₂S production, which is a key regulator of vascular homeostasis, blood pressure, and cardiac function. sigmaaldrich.comnih.gov

The effect of this compound on myocardial injury and function is complex and appears to be context-dependent. As an inhibitor of endogenous H₂S synthesis, its impact varies depending on the specific pathological condition being studied. ismrm.org

Research has shown that in models of ischemia-reperfusion (I/R) injury, where a temporary loss of blood flow is followed by its restoration, the inhibition of H₂S production by this compound can be detrimental. nih.govresearchgate.net Studies in isolated rat hearts subjected to I/R have demonstrated that pretreatment with this compound leads to a significant increase in myocardial infarct size compared to controls. researchgate.net This suggests that endogenous H₂S plays a crucial protective role against I/R injury, and its inhibition exacerbates tissue damage. researchgate.net Similarly, in rat ventricular myocytes, inhibitors of H₂S biosynthesis, including this compound, were found to attenuate the cardioprotective effects of metabolic ischemic preconditioning. researchgate.net

Conversely, in a rat model of chronic intermittent hypoxia (CIH), a condition associated with obstructive sleep apnea, this compound demonstrated a protective effect against myocardial injury. ismrm.org In this specific model, pretreatment with this compound led to reduced blood pressure, improved left ventricular function, and decreased levels of oxidative stress, apoptosis, and endoplasmic reticulum stress in the myocardium. ismrm.org These findings suggest that while acute depletion of H₂S may be harmful in I/R, the chronic inhibition of its synthesis by this compound might trigger alternative protective mechanisms under CIH conditions. ismrm.org

The following table summarizes key research findings on the effects of this compound on myocardial injury and function:

Table 1: Effects of this compound on Myocardial Injury and Function
Study Model Key Findings Conclusion Citations
Ischemia-Reperfusion (I/R) in isolated rat hearts Increased myocardial infarct size. Detrimental; suggests endogenous H₂S is cardioprotective. researchgate.net
Metabolic Inhibition Preconditioning in rat ventricular myocytes Attenuated the cardioprotective effects of preconditioning. Detrimental; highlights the role of endogenous H₂S in cardioprotection. researchgate.net
Chronic Intermittent Hypoxia (CIH) in rats Reduced blood pressure, improved cardiac function, decreased oxidative stress and apoptosis. Protective; suggests inhibition of endoplasmic reticulum stress. ismrm.org
Ischemia-Reperfusion in diabetic rats L-cysteine offered protection, suggesting the importance of the H₂S pathway. Indirectly supports the detrimental role of H₂S inhibition. nih.gov

This compound significantly influences vascular tone and structure by inhibiting the production of H₂S, a known vasodilator. sigmaaldrich.comnih.gov Endogenous H₂S, primarily produced by CSE in the vasculature, contributes to the relaxation of vascular smooth muscle cells. scienceopen.com By blocking this production, this compound generally leads to vasoconstriction and can promote vascular remodeling.

Studies have shown that chronic administration of this compound elevates blood pressure and promotes vascular remodeling in rats. nih.govbiosynth.com In spontaneously hypertensive rats, the use of this compound helped to analyze the contribution of H₂S to vascular responses, revealing its role in both relaxant and contractile functions of the thoracic aorta. google.com Furthermore, research on mesenteric resistance arterioles from obese mice demonstrated that depletion of H₂S, which can be mimicked by this compound, is involved in the genetic changes that lead to inward hypertrophic remodeling. arvojournals.org

In the context of placental vasculature, inhibition of CSE by this compound in vitro resulted in increased oxidative stress and smooth muscle cell dedifferentiation, key features of vascular remodeling. scienceopen.com This highlights the critical role of the CSE/H₂S pathway in maintaining vascular health, and how its inhibition by compounds like this compound can lead to pathological changes.

Atherosclerosis is a disease characterized by the buildup of plaques in arteries, and restenosis refers to the re-narrowing of an artery after an intervention like angioplasty. Research indicates that the inhibition of endogenous H₂S production by this compound can accelerate these processes.

In apolipoprotein E knockout (apoE-KO) mice, a common model for atherosclerosis, treatment with this compound was found to increase the size of atherosclerotic lesions. mendeley.com This finding supports the concept that endogenous H₂S has anti-atherogenic properties. Further studies have shown that CSE expression and H₂S production are decreased during the development of neointimal hyperplasia (a key process in restenosis) in rat carotid arteries following balloon injury. acnp.org The use of this compound in these models helps to confirm that the reduction in H₂S is a contributing factor to the pathology. acnp.org The proliferation of vascular smooth muscle cells is a critical event in both atherosclerosis and restenosis, and H₂S has been shown to inhibit this process. tmc.edu Consequently, by blocking H₂S synthesis, this compound can promote the proliferation of these cells, contributing to plaque formation and neointimal growth. tmc.edu

The role of this compound in hypertension is closely tied to its impact on vascular tone. Chronic inhibition of H₂S synthesis with this compound has been shown to induce hypertension in animal models. nih.govbiosynth.com This effect is attributed to the loss of the vasodilatory influence of H₂S, leading to increased peripheral resistance and elevated blood pressure.

In the context of pregnancy-related hypertensive disorders, this compound has been used to create animal models of preeclampsia. nih.govoup.com Preeclampsia is a serious condition characterized by high blood pressure and signs of damage to another organ system, often the liver and kidneys. Studies have shown that administering this compound to pregnant mice induces a preeclampsia-like syndrome, including hypertension, liver damage, abnormal placental vascularization, and restricted fetal growth. nih.govoup.com These findings strongly suggest that a deficiency in the CSE/H₂S pathway plays a significant role in the pathophysiology of preeclampsia. nih.govbiosynth.com The use of this compound in these models has been instrumental in demonstrating that endogenous H₂S is essential for maintaining healthy placental vasculature and normal blood pressure during pregnancy. oup.com

Neuroscience and Central Nervous System Applications

In the central nervous system (CNS), this compound is primarily studied for its ability to inhibit the synthesis of H₂S, a neuromodulator that influences synaptic transmission and neuronal health. biosynth.com Its effects are often intertwined with the major excitatory and inhibitory amino acid neurotransmitter systems.

The balance between excitatory neurotransmission, primarily mediated by glutamate (B1630785), and inhibitory neurotransmission, largely governed by gamma-aminobutyric acid (GABA), is crucial for normal brain function. nih.govfrontiersin.org H₂S, the production of which is blocked by this compound, is known to modulate this balance.

Research suggests that H₂S can influence the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor critical for synaptic plasticity and learning, but also implicated in excitotoxicity when overactivated. nih.gov By inhibiting H₂S production, this compound can alter glutamatergic signaling. For instance, in a model of glutamate-induced excitotoxicity in the bovine retina, the protective effects of L-cysteine were investigated in the presence of H₂S synthesis inhibitors, including this compound. tmc.edu In mouse brain endothelial cells, inhibition of H₂S production with this compound was shown to have a mitotoxic effect, exacerbating homocysteine-induced toxicity, a process mediated through the NMDA receptor.

The interplay between H₂S and other amino acids is also significant. L-cysteine is the primary substrate for H₂S synthesis by CSE. Studies have shown that the combined use of this compound and L-cysteine can prevent oxidative and nitrosative stress in cardiac tissues during cerebral ischemia-reperfusion, suggesting a complex interaction where providing the substrate (L-cysteine) while modulating its enzymatic conversion can have therapeutic effects. Furthermore, a related compound, N-propargylglycine, has been shown to impact brain metabolism, leading to increased levels of proline, hydroxyproline, and sarcosine. This indicates that inhibiting enzymes in these pathways can have broader effects on the brain's amino acid profile.

The following table summarizes key research findings on the effects of this compound on neurotransmission and amino acid roles:

Table 2: Effects of this compound in Neuroscience Research
Research Focus Model/System Key Findings with this compound Implication Citations
Glutamate Excitotoxicity Bovine Neural Retina Used to investigate the role of H₂S biosynthesis in neuroprotection. Helps to delineate the H₂S-dependent vs. independent actions of neuroprotective agents. tmc.edu
Homocysteine-induced toxicity Mouse Brain Endothelial Cells Showed a mitotoxic effect, exacerbating NMDA receptor-mediated toxicity. Inhibition of H₂S synthesis is detrimental in this context of neurovascular damage.
Cerebral Ischemia-Reperfusion Rat model Combined with L-cysteine, it prevented oxidative/nitrosative stress in cardiac tissue. Highlights a complex interplay between H₂S synthesis inhibition and substrate availability.
Systemic Blood Pressure Regulation Sprague-Dawley Rats Chronic treatment in combination with a CBS inhibitor induced hypertension. Demonstrates the role of CSE/H₂S in central and peripheral blood pressure control. biosynth.comnih.gov

Neuronal Excitability and Synaptic Transmission

This compound has been utilized in studies to understand the role of endogenously produced hydrogen sulfide (B99878) (H2S) in modulating neuronal activity. H2S is implicated in various physiological processes within the nervous system, primarily by influencing synaptic transmission and neural excitability. physiology.orgresearchgate.net

In the context of the peripheral nervous system, research on the mouse superior mesenteric ganglion (SMG) has shown that H2S can selectively potentiate cholinergic fast excitatory postsynaptic potentials (F-EPSPs). nih.gov The application of PPG, as a CSE inhibitor, led to a significant reduction in the amplitude of F-EPSPs evoked by splanchnic nerve stimulation, but not those from colonic nerve stimulation. nih.gov This suggests a pathway-specific role for endogenous H2S in modulating synaptic input from the central nervous system to the gastrointestinal tract. nih.gov

Furthermore, H2S has been proposed to be a key regulator of the chemosensory functions of the carotid body, which is essential for sensing changes in blood oxygen levels. physiology.org Inhibition of CSE by PPG has been shown to impair the carotid body's chemosensory responses to hypoxic conditions in vitro. physiology.org The mechanisms underlying these effects are thought to involve the modulation of various ion channels, including TASK channels, T-type Ca2+ channels, and large-conductance Ca2+-activated K+ (BK) channels. physiology.org

Studies have also highlighted that alterations in excitatory and inhibitory neurotransmission are features of neurodegenerative conditions like Alzheimer's disease. nih.gov While not directly investigating PPG, these studies underscore the importance of balanced synaptic transmission, a process where H2S and its modulation by inhibitors like PPG can play a significant role. nih.gov The excitability of neurons is a fundamental process governed by the activity of various ion channels, such as voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated receptors like AMPA, NMDA, and GABA receptors. numberanalytics.com The influence of H2S on these channels provides a mechanism through which PPG can indirectly affect neuronal excitability.

Neurodegenerative Disease Models

This compound has been investigated for its potential therapeutic applications in the context of neurodegenerative diseases. chemimpex.com Its primary mechanism of action in these studies relates to its ability to inhibit cystathionine (B15957) γ-lyase (CSE), thereby modulating the production of hydrogen sulfide (H2S), a gasotransmitter with complex roles in the brain. chemimpex.comdominican.edu

In a mouse model of Huntington's disease, a related compound, N-propargylglycine (N-PPG), which is a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH), has been studied. dominican.edu Inhibition of PRODH by N-PPG is thought to induce mitohormesis, a beneficial stress response, and the mitochondrial unfolded protein response. dominican.edu Preclinical studies in mice have suggested that N-PPG can cross the blood-brain barrier and induce a robust and lasting mitohormesis response in the brain, indicating its potential to counteract the proteotoxic mechanisms that underlie neurodegeneration. dominican.edu

While direct studies on this compound in specific neurodegenerative disease models are less common in the provided search results, its role as a CSE inhibitor makes it a valuable tool for investigating the contribution of the H2S pathway in these conditions. chemimpex.comresearchgate.net The modulation of sulfur metabolism and H2S signaling pathways is an area of growing interest for potential therapeutic interventions in diseases like Alzheimer's and Huntington's. chemimpex.comdominican.edu

Role in Mood and Anxiety Disorders

The involvement of this compound in mood and anxiety disorders is primarily explored through its influence on the hydrogen sulfide (H2S) signaling pathway. While direct clinical studies on PPG for these conditions are not available, research in related areas of neuroscience provides a basis for its potential role.

Neuroimaging studies in humans with anxiety and stress disorders, such as panic disorder, social anxiety disorder, generalized anxiety disorder (GAD), and post-traumatic stress disorder (PTSD), have identified patterns of altered brain activity. dovepress.com These often involve hyperactivation of emotion-generating regions like the amygdala and insula, and hypoactivation of prefrontal regulatory regions. dovepress.com The balance of excitatory and inhibitory neurotransmission is crucial in these circuits, and as discussed previously, H2S can modulate this balance.

Furthermore, research has highlighted the importance of perceived control as a significant factor in vulnerability to anxiety disorders. researchgate.net A meta-analysis revealed a strong negative association between perceived control and measures of both trait and disorder-specific anxiety, with a particularly strong link to GAD. researchgate.net While this research does not directly involve PPG, it points to the complex interplay of psychological and neurobiological factors in anxiety.

The use of PPG in neuroscience research helps to elucidate the function of amino acids in neurotransmission, which can provide insights into conditions like depression and anxiety. chemimpex.com By modulating the H2S pathway, PPG can help researchers understand the contribution of this signaling molecule to the neural circuits that are dysregulated in mood and anxiety disorders.

Inflammation and Immune Response Modulation

This compound (PPG) has been extensively studied for its role in modulating inflammation and the immune response, primarily through its inhibition of cystathionine γ-lyase (CSE) and the subsequent reduction in endogenous hydrogen sulfide (H2S) production. caymanchem.comnih.govspandidos-publications.comscielo.br The effects of H2S on inflammation are complex and can be either pro- or anti-inflammatory depending on the context. tandfonline.com

Anti-inflammatory Properties

Several studies have demonstrated that inhibiting H2S synthesis with PPG can have anti-inflammatory effects. In models of acute pancreatitis, PPG administration was found to reduce the severity of the condition and protect against associated lung injury. nih.gov Similarly, in a rat model of carrageenan-induced paw edema, PPG was shown to reduce edema formation, suggesting a pro-inflammatory role for H2S in this context. caymanchem.comif-pan.krakow.pl Research on gentamicin-induced kidney damage also indicated that PPG treatment reduced inflammation and tissue damage by decreasing H2S formation. scielo.br

Conversely, there is also evidence for the anti-inflammatory properties of H2S itself. In a mouse model of burn injury, the administration of an H2S donor, sodium hydrosulfide (B80085) (NaHS), alleviated the immune response by decreasing pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and increasing the anti-inflammatory cytokine IL-10. spandidos-publications.com In concanavalin (B7782731) A-induced hepatitis, NaHS pretreatment ameliorated liver damage. dovepress.com This dual role of H2S highlights the complexity of its involvement in inflammation. tandfonline.com

Neutrophil Infiltration and Immune Cell Function

Neutrophils are key players in the innate immune response and are often the first cells to be recruited to sites of inflammation. mdpi.comyoutube.com this compound has been shown to influence neutrophil activity. In murine models of endotoxemia, PPG abrogated the H2S-induced influx of neutrophils into the kidney and liver. rug.nl Furthermore, inhibiting CSE in murine sepsis was found to negatively regulate the expression of the chemokine receptor CXCR2 on neutrophils, which is crucial for their migration to infection sites. rug.nl

Studies have also shown that treating mice with H2S synthesis inhibitors like PPG reduced neutrophil migration into the peritoneal cavity and joints in response to inflammatory stimuli. nih.gov This effect was associated with decreased leukocyte rolling and adhesion, as well as reduced expression of adhesion molecules on the endothelium. nih.gov However, in the context of Mycobacterium tuberculosis infection, mice deficient in H2S production showed greater resistance to the infection, suggesting that H2S can suppress the host's immune response and promote bacterial survival. pnas.org Chemical inhibition of CSE with PPG in infected macrophages demonstrated that H2S is a key molecule regulating the survival of the bacteria within these immune cells. pnas.org

Gastrointestinal System and Hepatic Research

This compound has been utilized as a research tool to investigate the role of endogenous hydrogen sulfide (H2S) in the gastrointestinal (GI) tract and the liver. H2S is produced in the GI tract and is involved in regulating various functions, including motility and inflammation. researchgate.net

In the rat colon, H2S is endogenously produced, and the enzymes responsible for its synthesis, cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), are present. researchgate.net The application of PPG, an inhibitor of CSE, was found to block H2S production, cause smooth muscle depolarization, and increase spontaneous colonic motility. researchgate.net This suggests that the enzymatic production of H2S plays a role in regulating colonic motility. researchgate.net Further research in the mouse superior mesenteric ganglion showed that PPG reduced the amplitude of certain nerve-stimulated responses, and that mice lacking the CSE enzyme had higher colonic motility, reinforcing the idea that endogenous H2S modulates GI motility under the control of the central nervous system. nih.gov

In the context of hepatic research, studies have shown that H2S is synthesized in the liver and has anti-inflammatory properties. dovepress.com In a mouse model of concanavalin A-induced hepatitis, pretreatment with an H2S donor ameliorated liver damage. dovepress.com Conversely, in a model of endotoxemia, pharmacological inhibition of CSE with PPG protected animals from liver damage, while an H2S donor exacerbated it. researchgate.net This suggests a pro-inflammatory role for H2S in this specific context of liver injury. researchgate.net Furthermore, in primary mouse hepatocytes, PPG was found to dramatically decrease the levels of taurine (B1682933) and hypotaurine (B1206854), and increase the levels of cystathionine and homocysteine, demonstrating its direct impact on hepatic amino acid metabolism. nih.gov

The table below summarizes the key findings related to the effects of this compound in gastrointestinal and hepatic research.

System/Organ Model/Condition Effect of this compound (PPG) Inferred Role of Endogenous H₂S
Gastrointestinal Tract Rat Colon MotilityIncreased spontaneous motilityInhibitory modulator of motility
Mouse Colonic Motility(via CSE knockout) Increased motilityInhibitory modulator of motility
Liver Concanavalin A-Induced Hepatitis(Opposite effect with H₂S donor)Anti-inflammatory
Endotoxemia-Induced Liver DamageProtective effectPro-inflammatory
Primary Mouse HepatocytesDecreased taurine/hypotaurine, increased cystathionine/homocysteineInvolved in sulfur amino acid metabolism

Gastric Mucosa and Motility

Research indicates that the endogenous H₂S system, which is inhibited by this compound, plays a significant role in gastric mucosal integrity and function. Studies on gastric ischemia-reperfusion (GI-R) injury in rats have shown that pretreatment with PAG exacerbates gastric mucosal damage. nih.gov In a rat model of GI-R, administration of PAG (50 mg/kg/day) prior to injury led to an increased area of gastric mucosal injury and more severe deep damage compared to untreated rats subjected to the same injury. nih.gov This was associated with a decrease in H₂S concentration in the gastric mucosa. nih.gov

Conversely, some studies suggest a protective role for PAG in certain types of gastric injury. In a model of ethanol-induced gastric damage in rats, PAG demonstrated a dose-dependent protective effect. conicet.gov.ar This protection was linked to a reduction in the elevated gastric H₂S levels caused by ethanol. conicet.gov.ar

Regarding gastric function, H₂S has been shown to have an antisecretory effect on gastric acid production. nih.gov The use of PAG as a CSE inhibitor has been instrumental in elucidating this role. In studies investigating distention-induced gastric acid secretion in rats, the administration of PAG was found to increase the mRNA expression of the H+/K+-ATPase α-subunit, which is a key component of the proton pump responsible for gastric acid secretion. nih.gov Furthermore, investigations into gastric motility have utilized PAG to explore the influence of the H₂S pathway. researchgate.netnih.gov

Table 1: Effect of this compound (PAG) on Gastric Ischemia-Reperfusion (GI-R) Injury in Rats

Treatment Group Gastric Mucosal H₂S Concentration Gastric Mucosal Injury Area Histopathological Score of Deep Damage
Sham Normal Minimal Low
GI-R No significant difference from sham Increased Moderate
PAG + GI-R Decreased (P<0.05 vs GI-R) Significantly Increased (P<0.05 vs GI-R) Significantly Increased (P<0.05 vs GI-R)

Data synthesized from a study on gastric ischemia-reperfusion injury in rats. nih.gov

Liver Injury and Hepatitis Models

The role of the CSE/H₂S system, and by extension the effect of its inhibitor this compound, has been investigated in models of liver injury and disease. In a rat model of carbon tetrachloride-induced hepatic fibrosis, the administration of PAG was associated with alterations in the progression of liver fibrosis. nih.gov

In the context of cancer, studies on hepatocellular carcinoma (HCC) have explored the effects of modulating H₂S levels. In vitro experiments using human HCC cell lines (HLE and Hep3B) demonstrated that treatment with PAG, a specific CSE inhibitor, led to a notable reduction in CSE expression and H₂S production. techscience.com This inhibition of endogenous H₂S production was associated with a decrease in the proliferation of these cancer cells. techscience.com Furthermore, PAG treatment was shown to induce apoptosis in both HLE and Hep3B cell lines. techscience.com

Table 2: Effect of this compound (PAG) on Human Hepatocellular Carcinoma (HCC) Cells in vitro

Cell Line Treatment Effect on CSE Expression & H₂S Production Effect on Cell Proliferation Effect on Apoptosis
HLE PAG Decreased Inhibited Increased
Hep3B PAG Decreased Inhibited Increased

Data from a study on the role of CSE in hepatocellular carcinoma. techscience.com

Renal Function and Nephrotoxicity Studies

This compound has been extensively used to study the involvement of the CSE/H₂S pathway in drug-induced kidney injury. In models of gentamicin-induced nephrotoxicity in rats, administration of PAG has been shown to mitigate renal damage. nih.govvnua.edu.vn In one such study, co-administration of PAG with gentamicin (B1671437) attenuated histopathological changes, including inflammatory cell infiltration and tubular necrosis. vnua.edu.vn This protective effect was associated with a reduction in lipid peroxidation and superoxide (B77818) production. vnua.edu.vn

Similarly, in a rat model of cisplatin-induced nephrotoxicity, the role of endogenous H₂S has been a subject of investigation. While some studies suggest a protective role for H₂S, others have found that inhibition of H₂S production with PAG can reduce renal damage. mdpi.com In a study investigating the chemoprotective mechanism of sodium thiosulfate (B1220275) (STS), an H₂S donor, against cisplatin-induced nephrotoxicity, the addition of PAG to cisplatin-treated rats was found to exacerbate glomerular and tubular injury, as well as macrophage influx and tubular apoptosis. mdpi.com This suggests that in this particular model, endogenous H₂S plays a protective role, and its inhibition by PAG is detrimental.

Table 3: Effect of this compound (PAG) on Gentamicin-Induced Nephrotoxicity in Rats

Parameter Gentamicin-Treated Gentamicin + PAG-Treated
Plasma Creatinine Increased Reduced increase
Tubular Interstitial Lesion Score Increased Reduced
Macrophage Infiltration Increased Reduced
Renal H₂S Formation Increased Reduced increase

Data compiled from a study on gentamicin-induced renal disturbances. nih.gov

Metabolic Disorders and Related Conditions

The CSE/H₂S system is implicated in the regulation of lipid metabolism, and this compound has been a key pharmacological tool in these investigations. In studies using rat adipocytes, PAG has been shown to increase lipolysis, the process of breaking down stored fats. plos.org Treatment of adipocytes with PAG led to a time-dependent increase in both basal and isoproterenol-stimulated glycerol (B35011) release, a marker of lipolysis. plos.org This effect was associated with an increase in the phosphorylation of protein kinase A (PKA) substrates, perilipin 1, and hormone-sensitive lipase (B570770) (HSL), key proteins in the lipolytic pathway. researchgate.net

In vivo studies in mice fed a high-fat diet have shown that administration of PAG can increase adipose basal lipolysis, leading to a blunting of fat mass increase and a reduction in insulin (B600854) resistance. plos.org

Table 4: Effect of this compound (PAG) on Lipolysis in Rat Adipocytes

Condition Glycerol Release (Lipolysis) Phosphorylation of PKA Substrates Phosphorylation of Perilipin 1 & HSL
Basal Increased with PAG Increased with PAG Increased with PAG
Isoproterenol-Stimulated Increased with PAG Increased with PAG Increased with PAG

Data synthesized from studies on the role of the CSE/H₂S system in lipolysis. plos.orgresearchgate.net

The role of the CSE/H₂S system in diabetes and its complications, such as endothelial dysfunction, has been a focus of research. Circulating levels of H₂S are often found to be reduced in diabetic animal models and patients. frontiersin.org The use of PAG has helped to clarify the consequences of reduced endogenous H₂S production.

In a study on streptozotocin-induced diabetic rats, chronic administration of PAG was shown to affect vascular responses. researchgate.net In another study, the combination of PAG and L-cysteine was found to improve heart function and endothelium-dependent vasorelaxation in diabetic rats. researchgate.netcdnsciencepub.com Specifically, this combination was shown to decrease the generation of superoxide radicals in the heart tissue of diabetic rats. researchgate.net

Table 5: Effect of this compound (PAG) in a Streptozotocin-Induced Diabetic Rat Model

Treatment Group Superoxide Generation Rate in Heart Tissue
Control Baseline
STZ-Diabetes Increased (#p < 0.05 vs Control)
STZ-Diabetes + PAG + L-cysteine Decreased (*p < 0.05 vs STZ-Diabetes)

Data from a study on the modulation of hydrogen sulfide synthesis in diabetic rats. researchgate.net

Cancer Research and Cell Proliferation

This compound has been investigated for its potential anticancer effects, primarily through its inhibition of the CSE/H₂S system, which has been implicated in the proliferation of various cancer cells. In a study on bladder cancer, PAG administration significantly reduced the viability of 5637 bladder cancer cells in vitro. researchgate.net In an in vivo murine model of bladder cancer, PAG treatment led to a significant reduction in tumor growth and invasion. researchgate.net Furthermore, PAG enhanced the anticancer effects of the chemotherapy drug gemcitabine. researchgate.net The mechanisms underlying these effects included the induction of apoptosis and the reduction of intratumoral neovascularization and cell proliferation. researchgate.net

In the context of nasopharyngeal carcinoma, the inhibition of endogenous H₂S production has also been shown to suppress cancer cell growth. researchgate.net In another study, the irreversible inhibition of cystathionine γ-lyase by PAG was found to reduce the invasion of prostate cancer cells, suggesting that the enzymatic activity of CSE is crucial for this process. sigmaaldrich.com

Table 6: Effect of this compound (PAG) on Bladder Cancer

Model Treatment Outcome
In vitro (5637 cells) PAG Attenuated cell viability (p < 0.0001)
In vivo (murine model) PAG Reduced tumor growth (p < 0.002) and invasion
In vivo (murine model) PAG + Gemcitabine Enhanced tumor regression (p < 0.0001)

Data from a study on the effects of inhibiting H₂S production in bladder cancer. researchgate.net

Anti-Bacterial Strategies and Microbiome Studies

This compound has emerged as a valuable tool in bacteriology, primarily through its application in metabolic labeling for imaging and targeted therapeutic strategies. Its ability to be incorporated into bacterial structures provides a unique avenue for studying and combating bacterial populations.

Metabolic Labeling for Imaging

Recent advancements in understanding the mammalian gut microbiota have been hindered by the lack of methods for real-time, in vivo imaging of these bacterial communities. uv.mx To address this, a novel approach utilizing D-propargylglycine for metabolic labeling has been developed. uv.mxnih.gov In this strategy, D-propargylglycine is administered, often via gavage, and is subsequently incorporated into the peptidoglycan of the gut microbiota. uv.mxresearchgate.net Following this metabolic labeling, an azide-containing near-infrared II (NIR-II) dye is introduced, which reacts with the propargyl group of the incorporated D-propargylglycine via a click reaction. uv.mxresearchgate.net This results in the strong labeling of the gut microbiota with NIR-II fluorescence. uv.mx

The use of NIR-II fluorescence is particularly advantageous as it allows for deep tissue penetration and high spatial resolution, enabling the visualization of the labeled bacteria within the gut of a living animal. uv.mx This technique provides a powerful tool for studying the biogeography of gut microbiota and its dynamics in response to various factors, such as gastrointestinal motility. researchgate.net For instance, studies have employed this method to image different bacterial species, including Escherichia coli, Bacillus subtilis, and Salmonella enterica serovar Typhimurium, after they have been labeled and transplanted into a host mouse. researchgate.net This innovative imaging protocol offers a significant step forward in deciphering the complex biology of the gut microbiome. uv.mxnih.gov

Antibacterial Efficiency in Wound Therapy

The rise of antibiotic-resistant bacteria has necessitated the development of alternative antibacterial strategies. oup.com One promising approach involves a metabolic labeling strategy to enhance the efficacy of photothermal and photodynamic therapies in treating bacteria-infected wounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This strategy utilizes a photosensitizer created by coupling D-propargylglycine with a commercial dye, such as IR820. oup.com

The resulting conjugate, for instance IR820-DAA (D-amino acid), can be metabolically incorporated into the bacterial cell wall through enzymatic reactions. oup.com This metabolic labeling effectively targets the photosensitizer to the bacteria. oup.com Upon irradiation with light of a specific wavelength (e.g., 808 nm), the photosensitizer acts as a synergistic photothermal and photodynamic agent. oup.comnih.gov The photothermal effect generates localized heat, while the photodynamic effect produces reactive oxygen species (ROS), both of which contribute to efficient bacterial killing. nih.govnih.gov This combined approach has shown effectiveness in eradicating bacteria and has demonstrated potential in promoting the healing of infected wounds. oup.com

Table 1: Applications of this compound in Anti-Bacterial Strategies
Application AreaMethodologyKey FindingsReferenced Species/Models
Microbiome ImagingMetabolic labeling of peptidoglycan with D-propargylglycine followed by a click reaction with an azide-containing NIR-II dye. uv.mxresearchgate.netEnables in vivo, real-time visualization of gut microbiota with high spatial resolution and deep tissue penetration. uv.mxMouse models, Escherichia coli, Bacillus subtilis, Salmonella enterica serovar Typhimurium. researchgate.net
Wound TherapyMetabolic labeling of bacterial cell walls with a D-propargylglycine-photosensitizer conjugate (e.g., IR820-DAA) for synergistic photothermal and photodynamic therapy. oup.comEnhanced antibacterial efficiency in treating infected wounds. oup.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comBacteria-infected wound models. oup.com

Plant Biology and Seed Germination Studies

This compound serves as a critical chemical tool in plant biology for investigating the metabolic pathways essential for growth and development, particularly methionine biosynthesis.

Methionine Metabolism in Plants

In plants, methionine is an essential amino acid synthesized through a specific pathway. A key enzyme in this process is cystathionine γ-synthase, which catalyzes the first committed step in methionine biosynthesis. researchgate.net this compound acts as a potent and irreversible inhibitor of this enzyme. oup.comoup.comnih.govresearchgate.net By blocking cystathionine γ-synthase, this compound effectively halts the production of methionine. researchgate.net This inhibitory action has been demonstrated in various plant species, including Lemna paucicostata and spinach. oup.comnih.gov Studies on wheat have also characterized the irreversible inhibition of cystathionine γ-synthase by this compound. oup.com The specificity of this inhibition makes this compound an invaluable tool for studying the regulation and importance of the methionine biosynthetic pathway in plants. uv.mx

Seedling Growth and Development

The inhibition of methionine synthesis by this compound has profound effects on plant development, especially during the early stages of life. In Arabidopsis, the application of this compound strongly retards seed germination and completely blocks subsequent seedling growth. researchgate.net These detrimental effects can be largely alleviated by the external application of methionine, confirming that the observed phenotypes are a direct result of methionine deprivation. researchgate.net This suggests that the amount of free methionine stored in dry seeds is insufficient to support robust germination and early growth, highlighting the necessity of de novo methionine synthesis during this critical period. researchgate.net Similarly, in alfalfa seeds, the inhibition of methionine biosynthesis is linked to decreased seed vigor under stress conditions. cambridge.org Studies using this compound have also shown that while it delays germination in Arabidopsis, it does not completely block it, indicating a complex regulation of this process. frontiersin.orgnih.gov

Table 2: Effects of this compound on Plant Biology
Area of StudyTarget EnzymeObserved EffectsModel OrganismKey Finding
Methionine MetabolismCystathionine γ-synthase researchgate.netIrreversible inhibition of enzyme activity. oup.comnih.govresearchgate.netLemna paucicostata, Wheat, Arabidopsis. oup.comoup.comcambridge.orgThis compound is a specific inhibitor of a key enzyme in plant methionine biosynthesis.
Seed Germination and GrowthCystathionine γ-synthase researchgate.netDelayed seed germination and blocked seedling growth. researchgate.netfrontiersin.orgnih.govArabidopsis, Alfalfa. researchgate.netcambridge.orgMethionine synthesis is crucial for early plant development, and its inhibition by this compound demonstrates this dependency.

Hypoxia and Ischemia-Reperfusion Injury

The role of this compound in the context of hypoxia and ischemia-reperfusion (I/R) injury is complex, with research revealing seemingly contradictory effects that are dependent on the specific physiological context. This compound is a known inhibitor of cystathionine γ-lyase (CSE), a primary enzyme responsible for the production of endogenous hydrogen sulfide (H₂S). jst.go.jpebm-journal.orgmdpi.comspandidos-publications.com H₂S is a gasotransmitter with recognized protective effects in the cardiovascular system.

In many models of myocardial I/R injury, the inhibition of endogenous H₂S production by this compound exacerbates the damage. For instance, in rats undergoing myocardial ischemia-reperfusion, pretreatment with this compound was shown to attenuate the protective effects of ischemic postconditioning. spandidos-publications.com Similarly, administration of this compound before ischemia was found to block the infarct-limiting effects of beetroot juice, a dietary source of nitrate (B79036) that is believed to exert its cardioprotective effects via H₂S. ebm-journal.orgmdpi.com In these scenarios, reducing the availability of H₂S with this compound appears to be detrimental, leading to increased infarct size and diminished cardiac function. jst.go.jpnih.gov

Conversely, a study on myocardial injury induced by chronic intermittent hypoxia (CIH), a model relevant to obstructive sleep apnea, reported a protective role for this compound. nih.govjbr-pub.org.cn In rats subjected to CIH, pretreatment with this compound significantly improved left ventricular function, and reduced levels of oxidative stress, apoptosis, and endoplasmic reticulum (ER) stress in the myocardium. nih.govnih.govresearchgate.net These findings suggest that in the specific pathological environment created by CIH, the inhibition of CSE by this compound can be beneficial, potentially by mitigating ER stress. nih.govnih.govsemanticscholar.org It is noteworthy that in the same study, this compound induced myocardial dysfunction in control rats not subjected to CIH, highlighting the context-dependent nature of its effects. nih.gov

Table 3: Investigated Role of this compound in Hypoxia and Ischemia-Reperfusion Injury
ConditionEnzyme TargetObserved Effect of this compoundProposed MechanismModel System
Myocardial Ischemia-ReperfusionCystathionine γ-lyase (CSE) jst.go.jpebm-journal.orgspandidos-publications.comExacerbation of injury; blocks cardioprotection. jst.go.jpebm-journal.orgmdpi.comspandidos-publications.comInhibition of protective endogenous H₂S production. jst.go.jpnih.govRat models of myocardial I/R. jst.go.jpspandidos-publications.com
Chronic Intermittent Hypoxia-Induced Myocardial InjuryCystathionine γ-lyase (CSE) nih.govProtection against injury; improved cardiac function. nih.govjbr-pub.org.cnnih.govInhibition of endoplasmic reticulum (ER) stress. nih.govnih.govresearchgate.netsemanticscholar.orgRat model of chronic intermittent hypoxia. nih.gov

Body Temperature and Energy Balance Regulation

This compound (PPG), an inhibitor of the hydrogen sulfide (H₂S)-producing enzyme cystathionine γ-lyase (CSE), has been utilized in research to explore the intricate roles of the H₂S signaling pathway in regulating body temperature and energy balance. Studies have shown that the co-administration of PPG and Nω-Nitro-L-arginine methyl ester (L-NAME), a non-selective inhibitor of nitric oxide synthase, leads to a significant decrease in body temperature in rats at 90, 120, and 150 minutes post-injection. arphahub.comarphahub.comresearchgate.net This combined treatment also suppressed food intake and body mass gain in fasted rats 24 hours after injection, along with a notable reduction in water intake. arphahub.comarphahub.comresearchgate.net These findings highlight the complex interplay between the H₂S and nitric oxide (NO) systems in modulating body temperature. arphahub.comarphahub.com

Further research has investigated the role of these pathways in the febrile response induced by leptin, an adipokine involved in energy balance regulation. figshare.com While leptin administration alone causes an increase in body temperature, pretreatment with PPG was found to abolish this effect, suggesting the involvement of CSE in leptin-induced fever. figshare.com Interestingly, while PPG on its own suppressed food intake and body weight gain, its co-administration with leptin did not produce any additive or synergistic effects on these parameters. figshare.com

In the context of energy metabolism at the cellular level, PPG has been shown to inhibit the polymerase chain, a process important for energy metabolism. biosynth.com In studies on rat adipocytes, PPG was found to increase both basal and isoproterenol-stimulated lipolysis, suggesting that blocking the endogenous CSE/H₂S system stimulates the breakdown of fats. plos.org

The interaction between H₂S and other signaling molecules in temperature regulation is an area of active investigation. For instance, it has been proposed that H₂S and NO work together to modulate the decrease in body temperature induced by hypoxia. arphahub.com Another study showed that while the peptide [Pyr1]apelin-13 induced an increase in body temperature, this effect was not altered by the inhibition of CSE with PPG. researchgate.net However, the inhibition of CSE did suppress the increase in body mass induced by apelin in fasted rats. researchgate.net

Table 1: Effects of this compound on Body Temperature and Energy Balance Parameters in Rats

Treatment Effect on Body Temperature Effect on Food/Water Intake Effect on Body Mass Reference(s)
PPG + L-NAME Significant decrease at 90, 120, 150 min Suppressed food and water intake Suppressed body mass gain arphahub.comarphahub.comresearchgate.net
PPG (pretreatment) + Leptin Abolished leptin-induced fever No additive effect on suppression of food intake No additive effect on suppression of body weight gain figshare.com

Allergic Responses, e.g., Cow's Milk Allergy

This compound has been investigated for its potential role in modulating allergic reactions, specifically in the context of cow's milk allergy (CMA). dntb.gov.uanih.govtandfonline.com CMA is a common food allergy in infants, characterized by a hypersensitivity immune reaction to proteins in cow's milk. nih.govtandfonline.com

Research in a mouse model of CMA demonstrated that administration of PPG significantly alleviated the symptoms of the allergy. dntb.gov.uanih.govtandfonline.com The underlying mechanism appears to involve the regulation of gene expression. In CMA, the expression of the transcription factor FOXP3 is significantly upregulated. nih.govtandfonline.com PPG treatment was found to suppress the expression of FOXP3 by restoring the expression of another enzyme, TET2. nih.govtandfonline.com This suggests that PPG can modulate the immune response associated with CMA.

Studies have also explored the potential of PPG in the context of anaphylactic shock, a severe, life-threatening allergic reaction. In a rat model of anaphylactic shock, treatment with PPG, an inhibitor of cystathionine γ-lyase, improved survival rates. mdpi.com This effect was enhanced when PPG was combined with 4-aminopyridine, a blocker of potassium voltage-dependent channels. mdpi.com

Table 2: Effects of this compound on Cow's Milk Allergy in a Mouse Model

Parameter Observation in CMA Mice Effect of PPG Treatment Reference(s)
CMA Symptoms Present Significantly alleviated dntb.gov.uanih.govtandfonline.com
FOXP3 Expression Significantly upregulated Suppressed nih.govtandfonline.com

Analgesia and Opioid-Induced Respiratory Depression

The role of this compound in pain modulation (analgesia) and in the context of opioid use has been a subject of scientific inquiry. As an inhibitor of cystathionine-γ-lyase (CSE), PPG is used to study the effects of hydrogen sulfide (H₂S) on pain and respiration. physiology.orgresearchgate.netphysiology.org

In the context of pain, H₂S has been shown to have both pro-nociceptive (pain-promoting) and anti-nociceptive (pain-relieving) effects. In a mouse model of postoperative pain, the inhibition of CSE/CBS activity with PPG was found to significantly delay the recovery of nociceptive thresholds, suggesting a role for endogenous H₂S in pain recovery. nih.gov In other models, such as cystitis-induced bladder pain, pretreatment with PPG eliminated nociceptive changes, indicating that H₂S may contribute to pain in certain conditions. dergipark.org.tr

Regarding opioid-induced respiratory depression, a dangerous side effect of opioid analgesics like morphine, research has explored the interaction between H₂S pathways and opioids. physiology.orgresearchgate.netphysiology.org One study in rats found that inhibiting CSE with PPG did not, on its own, affect the changes in ventilation caused by morphine. physiology.orgresearchgate.netphysiology.org However, PPG did augment the ability of L-cysteine ethyl ester to reverse morphine-induced respiratory depression. physiology.orgresearchgate.netphysiology.org These findings suggest a complex interaction where the CSE-dependent production of H₂S may counteract the reversal of respiratory depression. physiology.orgresearchgate.net

Furthermore, some research suggests that inhibitors of H₂S synthesis, such as PPG, may be beneficial in preventing morphine tolerance. dergipark.org.tr

Table 3: Investigated Effects of this compound in Pain and Opioid-Related Models

Area of Investigation Model Key Finding with PPG Reference(s)
Postoperative Pain Mouse model Delayed recovery of nociceptive thresholds nih.gov
Bladder Pain Cystitis model in mice Eliminated nociceptive changes dergipark.org.tr
Opioid-Induced Respiratory Depression Rat model with morphine Augmented the reversal of respiratory depression by L-cysteine ethyl ester physiology.orgresearchgate.netphysiology.org

Methodologies and Analytical Techniques in Dl Propargylglycine Research

In Vitro Experimental Models

In vitro experimental models are crucial for dissecting the specific molecular mechanisms of DL-propargylglycine (PPG). These controlled environments allow for the detailed study of its effects on various cell types and biochemical pathways.

Cell Culture Systems

The investigation of this compound's effects at the cellular level has been conducted across a diverse range of cell culture systems. These models are instrumental in understanding the cell-specific responses to the inhibition of cystathionine (B15957) γ-lyase (CSE), the primary target of PPG.

Hepatocytes: Primary mouse hepatocytes have been utilized to study the impact of PPG on sulfur-containing amino acid metabolism. nih.gov Research has shown that PPG treatment dramatically decreases hypotaurine (B1206854) and taurine (B1682933) levels in these cells. nih.gov Furthermore, studies have explored the use of induced pluripotent stem cell-derived hepatocyte-like cells (iPSC-HLCs) in both 2D and 3D culture systems, including co-cultures with other cell types, to create more physiologically relevant liver models. nih.govmdpi.com Liver organoid models derived from various stem cell sources are also emerging as valuable tools for studying metabolic diseases. oaepublish.com

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) have been co-cultured with iPSC-HLCs in 3D models to investigate the role of cell-cell interactions in liver tissue engineering. nih.govmdpi.com The addition of endothelial cells to hepatocyte cultures has been shown to enhance the functionality and maturation of the hepatocyte-like cells. nii.ac.jp

Adipocytes: Primary adipocytes have been used to examine the role of the CSE/H₂S system in lipid metabolism. mdpi.com Inhibition of this system with PPG was found to stimulate adipocyte lipolysis. mdpi.com Adipose-derived mesenchymal stem cells (ADSCs) are another key cell type, used to generate hepatocyte-like organoids, sometimes in co-culture with endothelial cells. nii.ac.jp

Trophoblasts: While direct studies using trophoblasts with this compound were not identified in the provided search results, the importance of homocysteine and hydrogen sulfide (B99878) balance, which is modulated by PPG, is recognized in various cell types and has implications for conditions where trophoblast function is critical. mdpi.com

Other Cell Types: The RAW264.7 cell line, a model for macrophages, has been used to study the effects of PPG on osteoclast function. researchgate.net Additionally, MPC5 cells, a podocyte cell line, have been employed in research on hypertensive nephropathy to examine the effects of H₂S donors and the impact of PPG. mdpi.com

Enzyme Activity Assays

Enzyme activity assays are fundamental to understanding the direct biochemical consequences of this compound administration. As an irreversible inhibitor, PPG's primary effect is on the activity of specific enzymes involved in sulfur amino acid metabolism.

The principal enzyme targeted by this compound is cystathionine γ-lyase (CSE) , also known as cystathionase. sigmaaldrich.comkrackeler.comscientificlabs.co.uk Assays measuring the activity of this enzyme are central to research involving PPG. Studies have demonstrated that PPG effectively inhibits CSE activity, leading to a reduction in the production of hydrogen sulfide (H₂S). nih.govimrpress.com The inhibitory effect of PPG on CSE has been characterized in various organisms, including mammals and the parasite Leishmania. conicet.gov.ar For instance, the half-maximal inhibitory concentration (IC50) for PPG against Leishmania major CGL was found to be approximately 65 μM. conicet.gov.ar In studies of human CSE, propargylglycine (B1618536) has been shown to completely block H₂S formation. nih.gov

While CSE is the primary target, the effects of PPG on other related enzymes are also of interest. For example, research in primary mouse hepatocytes suggests that PPG may also inhibit cysteinesulfinate decarboxylase, another pyridoxal (B1214274) 5'-phosphate-dependent enzyme. nih.gov

Biochemical Assays for Metabolites

The inhibition of cystathionine γ-lyase by this compound leads to significant alterations in the levels of various downstream metabolites. Biochemical assays are employed to quantify these changes, providing insights into the metabolic consequences of PPG treatment.

Hydrogen Sulfide (H₂S): As a direct product of the reaction catalyzed by CSE, H₂S levels are a key indicator of PPG's efficacy. Assays for H₂S are routinely used in studies involving PPG to confirm the inhibition of its production. nih.govmdpi.com

Cysteine: Cysteine is a central molecule in the transsulfuration pathway, and its synthesis is impacted by CSE inhibition. krackeler.comscientificlabs.co.uk Assays measuring cysteine levels help to understand the downstream effects of PPG on this crucial amino acid.

Homocysteine: PPG treatment can lead to an accumulation of homocysteine, a substrate for the transsulfuration pathway. krackeler.comscientificlabs.co.uk Studies in primary mouse hepatocytes have shown that PPG elevates intracellular and medium concentrations of homocysteine. nih.gov

Taurine: The synthesis of taurine can be affected by PPG. In primary mouse hepatocytes, PPG was found to dramatically decrease both hypotaurine and taurine levels. nih.gov

Table 1: Effect of this compound on Metabolite Levels in Primary Mouse Hepatocytes

MetaboliteEffect of PPG Treatment
HypotaurineDramatically decreased
TaurineDramatically decreased
HomocysteineIncreased
CystathionineIncreased
Glutathione (B108866)No overall effect

Data sourced from a study on primary mouse hepatocytes. nih.gov

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the effects of this compound on gene and protein expression, providing a deeper understanding of the cellular responses to CSE inhibition.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure changes in the mRNA expression of specific genes following treatment with PPG. For example, in RANKL-induced RAW264.7 cells, PPG treatment led to a reduction in the mRNA levels of cathepsin K and MMP9. researchgate.net In studies on hypertensive nephropathy in MPC5 cells, qPCR was used to measure the expression of various mRNAs and microRNAs in response to treatments that included PPG. mdpi.com

Western Blot: Western blotting is employed to detect and quantify the levels of specific proteins. This technique has been used to analyze the expression of proteins such as CSE, nephrin, and podocin in cells treated with PPG. mdpi.comfrontiersin.org For instance, in H9c2 cardiomyocytes, Western blotting was used to show that high glucose conditions downregulated CSE protein expression, an effect that could be reversed by an H₂S donor but was mimicked by PPG treatment. frontiersin.org In prostate cancer cell lines, Western blot analysis was used to examine the expression of CTH (CSE). nih.gov

Imaging Techniques

Imaging techniques provide spatial and temporal information about the effects of this compound within cells and tissues.

Near-Infrared II (NIR-II) Imaging: This advanced imaging modality offers deep tissue penetration and high resolution. thno.org this compound has been utilized in metabolic labeling strategies that enable NIR-II imaging. sigmaaldrich.comkrackeler.com For example, it has been used for the metabolic labeling of peptidoglycan, allowing for in vivo imaging of gut microbiota. sigmaaldrich.comkrackeler.com

Fluorescence Imaging: Fluorescent probes are used to visualize and quantify specific molecules within cells. For instance, a near-infrared fluorescent sensor has been used to detect mitochondrial hydrogen sulfide, with PPG being used as a control to inhibit cellular H₂S production and validate the sensor's specificity. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the physiological and pathological consequences of this compound administration in a whole-organism context. These models allow for the investigation of systemic effects and the role of the CSE/H₂S pathway in various disease states.

Rats and mice are the most commonly used animal models in research involving this compound. Studies have utilized these models to investigate a wide range of conditions, including:

Hypertension: The role of the CSE/H₂S pathway in blood pressure regulation has been studied in rodent models. researchgate.net

Diabetic Myocardial Fibrosis: In a streptozotocin-induced diabetic rat model, the effects of H₂S and its inhibition by PPG on myocardial cell aging and fibrosis were examined. frontiersin.org

Cisplatin-Induced Nephrotoxicity: Animal studies have shown that inhibition of CSE with PPG exacerbates the tubular necrosis, inflammatory infiltration, and oxidative damage caused by cisplatin. peerj.com

Morphine-Induced Respiratory Depression: In freely-moving male Sprague Dawley rats, the effects of PPG on the reversal of morphine's adverse respiratory effects by L-cysteine ethyl ester were investigated. researchgate.net

Prostate Cancer: Orthotopic implanted xenograft mouse models have been used to study the role of CSE in prostate cancer progression and metastasis, with knockdown of CSE (the target of PPG) leading to suppressed tumor growth. nih.gov

These in vivo studies often involve the administration of PPG to inhibit endogenous H₂S production, followed by the analysis of various physiological parameters, biochemical markers, and tissue histology to determine the effects of CSE inhibition.

Rodent Models (e.g., Rats, Mice) for Disease Induction and Therapeutic Interventions

Rodent models, particularly rats and mice, are fundamental tools in this compound research, allowing for the study of its effects in a whole-organism context. These models are used to induce various pathological conditions and to assess the therapeutic efficacy of PAG.

For instance, Sprague-Dawley rats have been utilized in studies of myocardial injury induced by chronic intermittent hypoxia. nih.gov In these models, PAG pretreatment was found to protect the myocardium by reducing blood pressure and improving left ventricular function. nih.gov Similarly, the role of the cystathionine-γ-lyase (CSE)/hydrogen sulfide (H2S) pathway in caerulein-induced acute pancreatitis and associated lung injury has been investigated in mice, where PAG administration reduced the severity of the condition. nih.gov

In the context of metabolic diseases, streptozotocin (B1681764) (STZ)-induced diabetic mice have been employed to demonstrate that PAG can protect against hyperglycemia and hypoinsulinemia. nih.gov Furthermore, research into atherosclerosis has utilized apolipoprotein E knockout (apoE-KO) mice, showing that inhibiting CSE with PAG increased the size of atherosclerotic lesions. ahajournals.org The impact of PAG on the central nervous system and respiratory function has been explored in male Sprague Dawley rats, particularly in studies investigating the effects of morphine. physiology.orgresearchgate.netphysiology.org

Additionally, rodent models have been instrumental in studying inflammation and sepsis. The administration of PAG has been shown to reduce H2S-associated inflammation in rodent models of pancreatitis, edema, and endotoxemia. glpbio.com In models of polymicrobial sepsis, both prophylactic and therapeutic administration of PAG ameliorated inflammation by decreasing the synthesis of H2S and subsequent inflammatory cytokines and chemokines. plos.org The effects of PAG on blood pressure regulation have also been studied in rats, demonstrating that inhibition of CSE can lead to an increase in blood pressure. oup.comresearchgate.net

The versatility of rodent models allows for the investigation of a wide range of diseases and physiological processes, providing crucial in vivo data on the effects of this compound.

Genetic Knock-out Models (e.g., CSE Knock-out Mice)

To complement pharmacological inhibition studies with PAG, genetic knock-out models, specifically cystathionine γ-lyase (CSE) knock-out (KO) mice, provide a more specific approach to understanding the role of the CSE/H2S pathway. These models have been pivotal in validating the targets of PAG and dissecting the specific contributions of CSE to various physiological and pathological processes.

In studies of diabetes, CSE KO mice injected with streptozotocin (STZ) exhibited a delayed onset of diabetic status compared to their wild-type counterparts. nih.gov This finding corroborates the protective effects observed with PAG treatment in wild-type mice. nih.gov Research on vascular biology has shown that CSE KO mice exhibit age-dependent increases in blood pressure and impaired endothelium-dependent vasorelaxation, highlighting the crucial role of the CSE/H2S system in cardiovascular homeostasis. ahajournals.orgoup.com Furthermore, in a mouse model of polymicrobial sepsis, CSE KO mice were protected against liver and lung injury, showing reduced levels of pro-inflammatory cytokines and chemokines compared to wild-type septic mice. plos.org

The use of CSE KO mice has also been instrumental in studying smooth muscle cell proliferation and vascular remodeling. oup.com These mice demonstrate an increased proliferation of vascular smooth muscle cells, which may contribute to the development of hypertension. oup.com In the context of neurobiology, studies on the superior mesenteric ganglion revealed that the facilitatory effect of endogenous H2S on cholinergic synaptic input was absent in CSE KO mice, confirming the pathway-specific action of H2S. nih.gov

These genetic models, by specifically ablating the CSE enzyme, offer a powerful tool to confirm the mechanisms suggested by pharmacological studies with PAG and to further delineate the physiological functions of the CSE/H2S pathway.

Physiological Monitoring (e.g., Blood Pressure, Left Ventricular Function, Body Temperature, Food/Water Intake, Body Mass)

Cardiovascular Parameters:

Blood Pressure: A primary focus of PAG research is its effect on blood pressure. Inhibition of cystathionine γ-lyase (CSE) by PAG has been shown to significantly increase blood pressure in both Sprague-Dawley rats and mice. oup.com Conversely, in a rat model of chronic intermittent hypoxia-induced myocardial injury, pretreatment with PAG led to a significant reduction in blood pressure. nih.gov Chronic administration of PAG in rats has been used to study its long-term effects on blood pressure regulation. scienceopen.com

Left Ventricular Function: In the context of myocardial injury, left ventricular function is a key indicator of cardiac health. Studies have monitored parameters such as left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS). In rats subjected to chronic intermittent hypoxia, PAG pretreatment improved both LVEF and LVFS. nih.gov

Body Temperature

Food and Water Intake

Body Mass

These measurements help to ensure that the observed effects are specific to the intervention and not a result of general toxicity or altered metabolic state. For example, in studies of diabetes in mice, monitoring blood glucose and plasma insulin (B600854) levels is crucial. nih.gov

The following table summarizes key physiological parameters monitored in rodent studies involving this compound.

ParameterAnimal ModelConditionObserved Effect of PAG
Blood Pressure Sprague-Dawley Rats, MiceNormalIncreased oup.com
Sprague-Dawley RatsChronic Intermittent HypoxiaReduced nih.gov
RatsChronic AdministrationIncreased (long-term) scienceopen.com
Left Ventricular Ejection Fraction (LVEF) Sprague-Dawley RatsChronic Intermittent HypoxiaImproved nih.gov
Left Ventricular Fractional Shortening (LVFS) Sprague-Dawley RatsChronic Intermittent HypoxiaImproved nih.gov
Blood Glucose MiceStreptozotocin-induced DiabetesProtected against hyperglycemia nih.gov
Plasma Insulin MiceStreptozotocin-induced DiabetesProtected against hypoinsulinemia nih.gov

This table is based on available data and may not be exhaustive.

Metabolomic and Proteomic Profiling

Metabolomic and proteomic profiling are powerful "omics" technologies that provide a comprehensive snapshot of the molecular changes occurring within an organism or cell in response to a substance like this compound. These approaches allow for the identification of biomarkers and the elucidation of metabolic pathways affected by the inhibition of cystathionine γ-lyase (CSE).

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound research, metabolomic analyses can reveal alterations in amino acid metabolism, energy pathways, and other biochemical processes. For instance, studies have shown that the inhibition of CSE can lead to severe hyperhomocysteinemia, an accumulation of homocysteine in the blood. oup.com While direct metabolomic studies on PAG are not extensively detailed in the provided results, the principles of metabolomics are applied to understand the broader metabolic consequences of CSE inhibition. The integration of metabolomics with other omics data, such as proteomics, can provide a more holistic view of the biological response. frontiersin.org

Proteomics is the large-scale study of proteins, their structures, and their functions. Proteomic analysis can identify changes in the expression levels of various proteins, providing insights into the cellular processes modulated by this compound. For example, proteomic studies can be used to investigate the expression of enzymes involved in H2S synthesis, such as CSE itself, and other related proteins. frontiersin.org In studies of sepsis in CSE knock-out mice, which mimics the effect of PAG, proteomic techniques like Western blotting were used to measure the levels of various inflammatory proteins and signaling molecules like phosphorylated extracellular signal-regulated kinase (ERK1/2). plos.org

The combination of metabolomic and proteomic profiling offers a systems-biology approach to understanding the multifaceted effects of this compound. These techniques can help to identify novel therapeutic targets and biomarkers for diseases where the CSE/H2S pathway is implicated. mdpi.com

Structural Biology Approaches to Enzyme-Inhibitor Complexes

Structural biology provides atomic-level insights into how this compound (PAG) interacts with and inhibits its target enzyme, cystathionine γ-lyase (CSE). X-ray crystallography is a key technique used to determine the three-dimensional structure of the enzyme-inhibitor complex.

Studies have successfully determined the crystal structures of human CSE (hCSE) in its apo form (without any bound ligand), in complex with its cofactor pyridoxal-5'-phosphate (PLP), and, most importantly, in a complex with both PLP and PAG. researchgate.netrcsb.orgnih.gov These structural analyses have revealed crucial details about the mechanism of inhibition.

The binding of PAG to hCSE occurs in a unique mode that was not previously observed in other PAG-enzyme complexes. researchgate.netnih.gov The structure of the hCSE-PLP-PAG complex highlights the critical role of a specific amino acid residue, Tyrosine 114 (Tyr114), in the mechanism of PAG-dependent inhibition of the enzyme. researchgate.net The transition from the "open" conformation of the apo-hCSE to the "closed" conformation when PLP is bound involves significant conformational changes that were previously unreported. researchgate.netnih.gov

Similar structural studies have been conducted on CSE from other organisms, such as Toxoplasma gondii (TgCGL). The crystal structures of TgCGL in complex with PAG have elucidated the binding mode of the inhibitor within the catalytic cavity and helped to explain its inhibitory behavior, leading to the proposal of a specific inhibitory mechanism for TgCGL by PAG. rcsb.org

These detailed structural insights are invaluable for the rational, structure-based design of new and more potent inhibitors of CSE. researchgate.netnih.gov By understanding the precise molecular interactions between PAG and the enzyme's active site, researchers can develop novel therapeutic agents for diseases associated with dysregulated hydrogen sulfide metabolism. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Enantiomer-Specific Propargylglycine (B1618536) Derivatives

DL-Propargylglycine (DL-PAG) is a racemic mixture, containing both the D- and L-enantiomers. Research has shown that these enantiomers can have different biological activities. For instance, L-propargylglycine is a known inhibitor of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) (H2S) biosynthesis. nih.gov In contrast, D-propargylglycine is also a potent inhibitor of CSE and can be a valuable tool in studying cellular signaling pathways and cardiovascular health. chemimpex.com

The development of synthetic methods to produce enantiomerically pure propargylglycine derivatives is a significant area of future research. mdpi.comnih.govsemanticscholar.org This will allow for a more precise understanding of the specific roles and targets of each enantiomer. illinois.edursc.org By separating these optical isomers, researchers can design more selective chemical probes and potential therapeutic agents, minimizing off-target effects and providing a clearer picture of their mechanisms of action.

EnantiomerKnown Primary TargetResearch Significance
L-PropargylglycineCystathionine γ-lyase (CSE)Studying H2S-dependent pathways, potential for modulating inflammation and vasodilation. nih.govcaymanchem.com
D-PropargylglycineCystathionine γ-lyase (CSE)Investigating metabolic pathways of sulfur-containing amino acids and neuropharmacology. chemimpex.com

Exploration of this compound as a Research Tool for Novel Biological Targets

While this compound is well-established as an inhibitor of CSE, its utility as a research tool extends to the discovery of new biological targets. medchemexpress.com As a suicide inhibitor, it forms a covalent bond with its target enzymes, making it a powerful probe for identifying enzyme active sites. nih.gov The propargyl group, with its terminal alkyne, is particularly useful for "click chemistry" applications, allowing for the attachment of reporter tags to identify novel protein interactions. iris-biotech.declockss.orgmerckmillipore.com

Future research will likely focus on using advanced proteomics techniques in combination with propargylglycine-based probes to identify previously unknown enzyme targets. This could reveal new regulatory pathways and provide insights into disease mechanisms that are not currently understood. The identification of novel targets for this compound could open up new avenues for therapeutic intervention in a variety of diseases.

Integration with Multi-omics Data for Systems Biology Understanding

To fully comprehend the biological effects of this compound, a systems biology approach is necessary. nih.govresearchgate.netresearchgate.netmdpi.com This involves integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govresearchgate.netmdpi.comresearchgate.net By combining these datasets, researchers can construct a more comprehensive picture of the cellular response to propargylglycine treatment. nih.gov

For example, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the metabolic changes that occur as a result of enzyme inhibition by propargylglycine. Integrating these multi-omics datasets can help to elucidate the complex interplay between different biological pathways and provide a more holistic understanding of the mechanism of action of this compound. nih.govmdpi.com

Translational Research for Therapeutic Strategy Development

The unique properties of propargylglycine and its derivatives have prompted translational research into their potential as therapeutic agents. medchemexpress.comnih.gov In cancer research, for example, inhibitors of specific metabolic pathways are being explored as a strategy to selectively target tumor cells. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net The ability of propargylglycine to inhibit enzymes involved in amino acid metabolism makes it a candidate for such targeted therapies. nih.govresearchgate.net

Furthermore, research in animal models has suggested that propargylglycine may have applications in neurological disorders and cardiovascular diseases. nih.govfrontiersin.orgmdpi.com For instance, studies in rats have explored its effects on cardiohemodynamics. nih.gov Future translational research will focus on developing more potent and selective propargylglycine-based compounds and evaluating their efficacy in preclinical models of various diseases.

Investigation of Long-Term Effects and Safety Profiles in Research Models

As with any compound being considered for further development, a thorough investigation of the long-term effects of this compound in research models is crucial. Chronic administration studies in animal models, such as rodents, are necessary to understand the potential cumulative effects and to establish a preliminary safety profile. nih.govresearchgate.netmdpi.com

Application in "Omics" Technologies (e.g., Proteomics, Metabolomics)

The chemical structure of this compound, specifically its terminal alkyne group, makes it an invaluable tool for "omics" technologies. medchemexpress.com This functional group allows for its use in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". iris-biotech.denih.gov This reaction enables the specific and efficient labeling of propargylglycine-modified proteins and other biomolecules.

In the field of proteomics, this has led to the development of activity-based protein profiling (ABPP). wikipedia.orgnih.govplantchemetics.orgnih.govfrontiersin.org ABPP uses chemical probes, such as propargylglycine, to tag and identify active enzymes within a complex biological sample. This technique allows researchers to study the functional state of enzymes on a global scale, providing insights into their roles in health and disease. In metabolomics, propargylglycine can be used to trace the metabolic fate of amino acids and to identify key metabolic pathways.

Applications of this compound in "Omics" Technologies
"Omics" FieldApplicationTechniqueKey Feature of Propargylglycine
ProteomicsActivity-Based Protein Profiling (ABPP)Click Chemistry (CuAAC)Terminal Alkyne Group
MetabolomicsMetabolic Pathway TracingMass Spectrometry, NMRIncorporation into metabolic pathways

Q & A

Q. What is the mechanistic role of DL-propargylglycine in inhibiting cystathionine γ-lyase (CSE), and how does this inhibition affect hydrogen sulfide (H₂S) production?

this compound acts as an irreversible inhibitor of CSE, a key enzyme in the transsulfuration pathway responsible for H₂S biosynthesis. By covalently binding to the enzyme’s active site, it blocks the conversion of cystathionine to cysteine, thereby reducing H₂S levels . Methodologically, researchers should validate inhibition efficacy using in vitro enzyme activity assays (e.g., measuring H₂S production via methylene blue assays or fluorescence probes like WSP-1) and correlate results with in vivo models (e.g., monitoring physiological changes in H₂S-dependent pathways) .

Q. What are the standard protocols for administering this compound in rodent models to study H₂S-related pathways?

A common dosage is 50 mg/kg intraperitoneally (i.p.) in rats, as demonstrated in studies investigating H₂S’s role in thermoregulation and metabolic regulation . For chronic models, staggered dosing (e.g., daily injections for 7–14 days) may be required to sustain enzyme inhibition. Researchers should optimize doses based on target tissue H₂S quantification (e.g., HPLC or gas chromatography) and monitor off-target effects, such as glutathione depletion due to CSE’s role in antioxidant synthesis .

Q. How can researchers validate the specificity of this compound for CSE over other H₂S-producing enzymes (e.g., CBS or 3-MST)?

Use knockout models (e.g., CSE⁻/⁻ mice) or combine this compound with inhibitors of other H₂S pathways (e.g., aminooxyacetic acid for CBS). Measure residual H₂S levels in tissues using fluorometric assays or selective probes (e.g., WSP-5 for CBS-derived H₂S) . Contradictory data may arise from compensatory upregulation of alternative H₂S pathways, necessitating multi-enzyme inhibition strategies .

Advanced Research Questions

Q. What experimental designs are recommended for studying the combined effects of this compound and nitric oxide synthase (NOS) inhibitors on systemic physiology?

Co-administration with NOS inhibitors (e.g., L-NAME) requires careful temporal and dosage optimization . For example, in fasted rat models, simultaneous i.p. injection of this compound (50 mg/kg) and L-NAME (50 mg/kg) synergistically suppresses food intake and body mass gain while inducing hypothermia . Researchers should include controls for hemodynamic stability (e.g., blood pressure monitoring) and validate pathway crosstalk via qPCR analysis of H₂S/NO-related genes (e.g., CSE, eNOS).

Q. How does this compound influence ferroptosis, and what methodologies are used to detect H₂S/polysulfide dynamics in this context?

this compound’s inhibition of CSE alters cellular redox balance, potentially modulating ferroptosis sensitivity. Use two-photon fluorescent probes (e.g., PSP) to track polysulfide fluctuations in real-time during ferroptosis induction (e.g., erastin treatment). Pair this with lipid peroxidation assays (TBARS) and glutathione disulfide (GSSG) quantification to resolve contradictory findings on H₂S’s pro- or anti-ferroptotic roles .

Q. What are the implications of long-term this compound administration in chronic disease models (e.g., heart failure)?

Chronic CSE inhibition may exacerbate oxidative stress due to reduced H₂S-mediated cytoprotection. In heart failure models, combine this compound with H₂S donors (e.g., GYY4137) to isolate acute vs. chronic effects. Monitor cardiac function via echocardiography and validate H₂S depletion using LC-MS/MS . Note that compensatory mechanisms (e.g., CBS upregulation) may confound results, requiring multi-omics validation .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported effective doses of this compound across studies?

Variations arise from differences in species, administration routes, and H₂S measurement techniques. Develop a dose-response matrix (Table 1) and normalize doses to tissue-specific H₂S depletion levels. For example:

SpeciesDose (mg/kg)Administration RouteH₂S Reduction (%)Key OutcomeReference
Rat50i.p.70–80Hypothermia
Mouse30i.v.60–70Improved ischemia recovery

Q. What analytical methods are most reliable for quantifying this compound’s inhibitory efficacy in complex biological matrices?

Prioritize LC-MS/MS for direct quantification of this compound and its metabolites in plasma/tissues. For functional validation, use ex vivo CSE activity assays (e.g., cystathionine cleavage monitored via HPLC) paired with H₂S-sensitive electrodes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.